molecular formula C13H10BrFS B7857725 (2-Bromobenzyl)(4-fluorophenyl)sulfane

(2-Bromobenzyl)(4-fluorophenyl)sulfane

Cat. No.: B7857725
M. Wt: 297.19 g/mol
InChI Key: GMRGOPATAKPGEA-UHFFFAOYSA-N
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Description

(2-Bromobenzyl)(4-fluorophenyl)sulfane: is an organic compound characterized by the presence of a bromine atom on a benzyl group and a fluorine atom on a phenyl group, both attached to a sulfane (sulfur) atom. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromobenzyl)(4-fluorophenyl)sulfane typically involves the reaction of 2-bromobenzyl chloride with 4-fluorophenyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors to ensure consistent quality and yield. The choice of reagents and solvents may vary based on cost, availability, and environmental considerations.

Chemical Reactions Analysis

(2-Bromobenzyl)(4-fluorophenyl)sulfane: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding sulfone or sulfoxide derivatives.

  • Reduction: Reduction reactions can lead to the formation of the corresponding thioether or sulfide derivatives.

  • Substitution: The bromine atom on the benzyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as sodium iodide or potassium cyanide can be used for substitution reactions.

Major Products Formed:

  • Sulfone derivatives

  • Sulfoxide derivatives

  • Thioether derivatives

  • Sulfide derivatives

Scientific Research Applications

(2-Bromobenzyl)(4-fluorophenyl)sulfane: has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its potential use in drug discovery and development.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Bromobenzyl)(4-fluorophenyl)sulfane exerts its effects depends on the specific application. For example, in drug discovery, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the nature of the interaction and the biological system being studied.

Comparison with Similar Compounds

(2-Bromobenzyl)(4-fluorophenyl)sulfane: can be compared with other similar compounds, such as:

  • (2-Chlorobenzyl)(4-fluorophenyl)sulfane

  • (2-Bromobenzyl)(3-fluorophenyl)sulfane

  • (2-Bromobenzyl)(4-methoxyphenyl)sulfane

Properties

IUPAC Name

1-bromo-2-[(4-fluorophenyl)sulfanylmethyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFS/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRGOPATAKPGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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